molecular formula C8H10ClN3OS B2382585 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride CAS No. 2247105-54-8

3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride

Cat. No.: B2382585
CAS No.: 2247105-54-8
M. Wt: 231.7
InChI Key: PDQRGTIYWZUPRV-UHFFFAOYSA-N
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Description

“3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride” is a chemical compound with the CAS Number: 2247102-69-6 and a molecular weight of 268.17 .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The IUPAC name of the compound is 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride . The InChI code for the compound is 1S/C8H9N3OS.2ClH/c9-2-3-11-5-10-6-1-4-13-7(6)8(11)12;;/h1,4-5H,2-3,9H2;2*1H .


Chemical Reactions Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .

The molecular weight of the compound is 268.17 .

Future Directions

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . The synthesis of these compounds has been a focus of research, with new synthetic approaches being developed . These compounds have potential for further study and development in various fields, including medicinal chemistry .

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidines have been found to exhibit inhibitory activity against epidermal growth factor receptor (egfr/erbb-2) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation is often associated with certain types of cancer.

Mode of Action

It’s known that thieno[2,3-d]pyrimidines can inhibit egfr tyrosine kinase , which could potentially block the signal transduction pathways leading to DNA synthesis and cell proliferation.

Biochemical Pathways

Given its potential inhibitory activity against egfr, it may affect pathways downstream of egfr, such as the pi3k/akt and mapk pathways, which are involved in cell survival, growth, and proliferation .

Pharmacokinetics

The compound’s molecular weight (23171) and its hydrochloride salt form suggest it may have good water solubility , which could potentially impact its absorption and distribution.

Result of Action

Preliminary screening of the biological activity of similar compounds has shown high toxicity toward human leukemia HL-60, cervix carcinoma KB3-1, and colon carcinoma HCT116 cells . This suggests that 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one hydrochloride may have potential anticancer effects.

Biochemical Analysis

Properties

IUPAC Name

3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS.ClH/c9-2-3-11-5-10-7-6(8(11)12)1-4-13-7;/h1,4-5H,2-3,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQRGTIYWZUPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)N(C=N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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